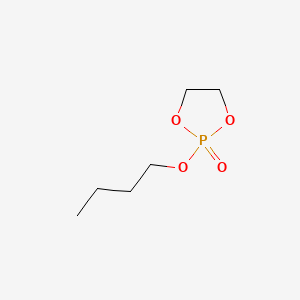![molecular formula C25H33N3O5 B12161764 (4E)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12161764.png)
(4E)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name suggests that it contains a pyrazole ring, a benzofuran ring, and an enamide functional group.
- The compound’s structure consists of a pyrazole moiety (with a methyl group at position 3 and an isopropyl group at position 1), a benzofuran ring (with a hydroxy group at position 4 and a methoxy group at position 6), and an enamide group.
- It falls under the category of heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar compounds with pyrazole and benzofuran moieties have been synthesized using various methods.
- Industrial production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzofuran ring or the pyrazole moiety.
Reduction: Reduction reactions could modify the enamide group or other functional groups.
Substitution: Substitution reactions (e.g., nucleophilic substitution) may occur at various positions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example, oxidation might involve reagents like potassium permanganate or chromium trioxide.
Major Products: The products formed would vary based on the reaction type. Isolation and characterization of these products would require further research.
Scientific Research Applications
Medicinal Chemistry: Researchers explore compounds like this for potential drug development. The benzofuran and pyrazole moieties often exhibit bioactivity.
Anticancer Properties: Benzofuran derivatives have shown anticancer effects by targeting specific pathways.
Anti-inflammatory Activity: Pyrazole-containing compounds can modulate inflammation-related pathways.
Antioxidant Effects: The hydroxy and methoxy groups may contribute to antioxidant properties.
Industry: The compound’s unique structure could find applications in materials science or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It might interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrazole-benzofuran hybrids or molecules with enamide functionality.
Uniqueness: The combination of pyrazole, benzofuran, and enamide groups makes this compound distinctive.
Similar Compounds: Examples include other pyrazole derivatives, benzofuran analogs, and enamide-containing molecules.
Properties
Molecular Formula |
C25H33N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(E)-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H33N3O5/c1-13(2)28-17(6)22(16(5)27-28)26-20(29)11-9-14(3)8-10-18-23(30)21-19(12-33-25(21)31)15(4)24(18)32-7/h8,13,30H,9-12H2,1-7H3,(H,26,29)/b14-8+ |
InChI Key |
AXEPABHDHCXFCC-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C(N(N=C3C)C(C)C)C)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C(N(N=C3C)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12161686.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161693.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-methylquinoline](/img/structure/B12161701.png)
![5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161709.png)
![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161727.png)
![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12161730.png)
![methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12161735.png)

![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B12161752.png)
![3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B12161755.png)

